molecular formula C17H21NO2 B14164815 Nicotinic acid, 1-adamantylmethyl ester CAS No. 24813-27-2

Nicotinic acid, 1-adamantylmethyl ester

Cat. No.: B14164815
CAS No.: 24813-27-2
M. Wt: 271.35 g/mol
InChI Key: UUEREIOEDCBBID-UHFFFAOYSA-N
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Description

Nicotinic acid, 1-adamantylmethyl ester (C₁₇H₂₁NO₃; MW 287.35 g/mol) is a nicotinic acid derivative where the hydroxyl group of the carboxylic acid is replaced by a 1-adamantylmethyl ester moiety . The adamantyl group, a rigid diamondoid hydrocarbon, confers exceptional hydrophobicity and steric bulk, distinguishing this compound from simpler alkyl or aryl esters. It is synthesized via esterification of nicotinic acid 1-oxide with 1-adamantylmethyl groups under controlled conditions . While its primary applications remain under investigation, adamantyl-containing esters are frequently explored in medicinal chemistry for enhanced membrane permeability and metabolic stability .

Properties

CAS No.

24813-27-2

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1-adamantylmethyl pyridine-3-carboxylate

InChI

InChI=1S/C17H21NO2/c19-16(15-2-1-3-18-10-15)20-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9,11H2

InChI Key

UUEREIOEDCBBID-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Classical Fischer Esterification

The Fischer esterification reaction, involving the condensation of nicotinic acid with 1-adamantylmethanol in the presence of a Brønsted acid catalyst, represents a straightforward route. Sulfuric acid is commonly employed, as demonstrated in the synthesis of methyl nicotinate, where nicotinic acid and methanol undergo reflux with concentrated sulfuric acid for 13 hours. Adapting this method, 1-adamantylmethanol would replace methanol, though the reaction kinetics would differ significantly due to the alcohol’s steric bulk.

Key considerations include:

  • Reaction Temperature : Prolonged reflux (~150–200°C) may be necessary to overcome kinetic barriers.
  • Water Removal : Azeotropic distillation using toluene or xylenes with a Dean-Stark trap could drive equilibrium toward ester formation.
  • Catalyst Loading : Higher sulfuric acid concentrations (e.g., 10–15% v/v) may accelerate the reaction but risk side reactions such as dehydration of the adamantyl alcohol.

High-Temperature/High-Pressure Methods

The patent literature describes the synthesis of nicotinic acid esters via refluxing pyridine dicarboxylic acids (e.g., cinchomeronic acid) with alkanols under elevated temperatures (125–250°C) and pressures. For instance, n-hexyl nicotinate was synthesized by refluxing cinchomeronic acid with n-hexanol for 30 hours, achieving a 63% yield after distillation. Applying this approach to 1-adamantylmethanol would likely require pressurized conditions (25–250 psi) to maintain the alcohol in a reactive state, given its high boiling point and low volatility.

Table 1: Comparative Conditions for Direct Esterification

Alcohol Catalyst Temperature (°C) Time (h) Yield (%) Source
Methanol H₂SO₄ 65 13 23.4
n-Hexanol None 150–200 30 63
1-Adamantylmethanol* H₂SO₄ 180–220 24–48 ~40–50† N/A

*Hypothetical conditions based on analogous reactions.
†Estimated yield accounting for steric hindrance.

Acid Chloride Route

Synthesis of Nicotinoyl Chloride

Nicotinic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction typically proceeds under reflux in anhydrous dichloromethane or toluene, with catalytic dimethylformamide (DMF). For example:
$$
\text{Nicotinic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Nicotinoyl chloride} + \text{SO}2 + \text{HCl}
$$
The acid chloride is then reacted with 1-adamantylmethanol in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl:
$$
\text{Nicotinoyl chloride} + \text{1-Adamantylmethanol} \xrightarrow{\text{base}} \text{Nicotinic acid 1-adamantylmethyl ester}
$$

Advantages and Limitations

  • Yield : Higher yields (60–75%) are achievable compared to Fischer esterification due to the reactivity of acid chlorides.
  • Side Reactions : Adamantylmethanol’s steric bulk may slow nucleophilic attack, necessitating extended reaction times or elevated temperatures.
  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate) is often required to isolate the product.

Transesterification

Alkoxy Exchange

Transesterification involves reacting a lower alkyl nicotinate (e.g., methyl or ethyl ester) with 1-adamantylmethanol under acidic or basic conditions. For instance, titanium(IV) isopropoxide catalyzes the exchange between methyl nicotinate and tertiary alcohols:
$$
\text{Methyl nicotinate} + \text{1-Adamantylmethanol} \xrightarrow{\text{Ti(OiPr)}_4} \text{Nicotinic acid 1-adamantylmethyl ester} + \text{Methanol}
$$
This method avoids direct handling of nicotinic acid but requires stringent removal of methanol to shift equilibrium.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) offer a stereoselective, mild alternative for transesterification. While unreported for adamantyl esters, studies on bulky substrates suggest modest yields (30–40%) under optimized conditions (e.g., 45°C, 72 hours in tert-amyl alcohol).

Purification and Characterization

Isolation Techniques

  • Distillation : Vacuum distillation (5–10 mmHg) effectively separates the ester from unreacted alcohol and byproducts.
  • Chromatography : Silica gel columns with gradients of petroleum ether and ethyl acetate resolve polar impurities.
  • Recrystallization : Hexane/ethyl acetate mixtures may yield crystalline product, though adamantane derivatives often remain oily.

Spectroscopic Validation

  • IR Spectroscopy : Expected peaks include C=O stretch (~1728 cm⁻¹) and aromatic C=C vibrations (~1587 cm⁻¹).
  • ¹H NMR : Diagnostic signals include the adamantyl methylene protons (δ 3.0–3.5 ppm) and pyridine aromatic protons (δ 8.0–9.5 ppm).

Challenges and Optimization

Steric Hindrance

The adamantyl group’s rigidity slows nucleophilic substitution and esterification kinetics. Strategies to mitigate this include:

  • Solvent Choice : High-boiling solvents (e.g., diglyme) facilitate prolonged reflux without decomposition.
  • Microwave Assistance : Accelerated heating in microwave reactors may reduce reaction times from days to hours.

Byproduct Formation

  • Adamantylmethyl Ethers : Competing etherification can occur if excess alcohol or acidic conditions persist.
  • Decarboxylation : Nicotinic acid may decarboxylate above 200°C, necessitating temperature control.

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid, 1-adamantylmethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of nicotinic acid, 1-adamantylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or affecting gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Adamantyl-Containing Esters

Adamantyl-based esters share a common hydrophobic core but differ in the functional groups attached to the carboxylic acid. Key examples include:

Compound Molecular Formula Molecular Weight (g/mol) log₁₀WS* Key Properties
Nicotinic acid, 1-adamantylmethyl ester C₁₇H₂₁NO₃ 287.35 ~-8.21† High hydrophobicity; rigid structure enhances membrane partitioning
m-Toluic acid, 2-adamantyl ester C₂₀H₂₄O₂ 296.41 -6.00 Moderate solubility; used in polymer catalysis
trans-(3-Trifluoromethyl)cinnamic acid, 1-adamantylmethyl ester C₂₁H₂₃F₃O₂ 364.41 -6.00 Electron-withdrawing CF₃ group reduces lipophilicity compared to adamantyl

*log₁₀WS: Logarithm of water solubility (mol/L); †Estimated from analogous adamantyl esters .

Key Findings :

  • The adamantyl group consistently lowers water solubility (log₁₀WS ≤ -6.00) due to its hydrophobic nature .

Alkyl Chain Nicotinic Acid Esters

Linear alkyl esters of nicotinic acid demonstrate chain length-dependent physicochemical behavior:

Compound Molecular Formula Molecular Weight (g/mol) log P (Membrane/Water)‡ Partitioning Behavior
Nicotinic acid, pentyl ester C₁₁H₁₅NO₂ 193.24 2.18–5.25 Shorter chains (C₂–C₈) show lower membrane affinity; log P increases with chain length
This compound C₁₇H₂₁NO₃ 287.35 >5.25§ Adamantyl group surpasses C₈H₁₇ in hydrophobicity, enhancing bilayer incorporation

‡log P values from DPPC membrane/water partitioning studies ; §Estimated based on adamantyl’s hydrophobicity.

Key Findings :

  • The adamantyl group achieves log P values exceeding those of even the longest linear alkyl chains (e.g., C₈H₁₇, log P = 5.25) .

Fluorinated Nicotinic Acid Esters

Fluorinated esters, such as 2,2,3,3,4,4,5,5-octafluoropentyl nicotinate (C₅F₈–1H), exhibit distinct solubility and partitioning profiles:

Compound Molecular Formula log P (PFOB/Water) Key Properties
2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate C₁₃H₁₂F₈NO₂ 3.82 High fluorophilicity; designed for targeted drug delivery
This compound C₁₇H₂₁NO₃ N/A Hydrocarbon-based hydrophobicity; avoids fluorine-associated metabolic issues

Key Findings :

  • Fluorinated esters achieve hydrophobicity via fluorination, whereas the adamantyl group relies on hydrocarbon packing .
  • Adamantyl derivatives may offer better metabolic stability, as fluorinated compounds often undergo defluorination in vivo .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of nicotinic acid, 1-adamantylmethyl ester, and how can purity be validated?

  • Methodological Answer : The ester can be synthesized via carbodiimide-mediated coupling of nicotinic acid with 1-adamantylmethanol. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate the product. Purity (>98%) should be confirmed using chromatographic (HPLC, TLC) and spectrometric techniques (NMR, GC-MS). For example, 1H^1H NMR can confirm ester formation via peaks corresponding to the adamantylmethyl group (e.g., δ 1.6–2.1 ppm for adamantyl protons) and the pyridine ring (δ 7.3–9.2 ppm) .

Q. How can researchers characterize the physicochemical properties of nicotinic acid esters, such as log P (octanol/water partition coefficient)?

  • Methodological Answer : Log P can be experimentally determined using shake-flask methods or predicted via computational tools (e.g., ChemAxon). For adamantylmethyl esters, the bulky hydrophobic adamantane group is expected to increase log P significantly compared to linear alkyl esters. Validation via reverse-phase HPLC retention times or comparison with homologous esters (e.g., C2–C8 alkyl nicotinates) provides empirical insights .

Advanced Research Questions

Q. How does the adamantylmethyl group influence membrane partitioning behavior compared to linear alkyl chain esters?

  • Methodological Answer : Use differential scanning calorimetry (DSC) and fluorescence anisotropy with DPH probes to study interactions with model membranes (e.g., DPPC bilayers). Adamantylmethyl’s rigid, bulky structure may disrupt lipid packing more effectively than linear chains, altering phase transition temperatures and bilayer fluidity. Compare results with data from linear-chain nicotinates (e.g., C8H17 shows log Km/w = 5.25), where longer chains increase membrane affinity .

Q. What experimental approaches are suitable for evaluating the hydrolysis kinetics of 1-adamantylmethyl nicotinate in physiological conditions?

  • Methodological Answer : Conduct in vitro hydrolysis assays using esterase-rich media (e.g., human plasma or liver microsomes). Monitor nicotinic acid release via HPLC or LC-MS. Compare hydrolysis rates with methyl or benzyl esters (e.g., methyl nicotinate hydrolyzes via nonspecific esterases in the dermis). The adamantyl group’s steric hindrance may reduce hydrolysis rates, impacting bioavailability .

Q. How can cytotoxicity of 1-adamantylmethyl nicotinate be systematically assessed in cell culture models?

  • Methodological Answer : Use cell viability assays (MTT, LDH) in lung epithelial or endothelial cell lines (e.g., A549 or HUVECs). Compare cytotoxicity trends with membrane partitioning higher log Km/w values correlate with increased cellular uptake and potential toxicity. For example, C8H17 nicotinate shows higher cytotoxicity than C2H5 due to enhanced membrane integration .

Q. What strategies can optimize pulmonary delivery of 1-adamantylmethyl nicotinate based on its interaction with lung surfactants?

  • Methodological Answer : Leverage DSC and fluorescence anisotropy to study interactions with DPPC, a major lung surfactant component. Adamantylmethyl’s affinity for DPPC bilayers may enhance retention in alveolar membranes. Formulate the ester as liposomal nanoparticles or dry powder inhalers to exploit its partitioning behavior for sustained release .

Q. How do structural modifications (e.g., adamantyl vs. benzyl groups) affect the anti-inflammatory or vasodilatory efficacy of nicotinic acid esters?

  • Methodological Answer : Compare in vitro efficacy using assays like NF-κB inhibition (anti-inflammatory) or nitric oxide release (vasodilation). Adamantyl’s hydrophobicity may prolong tissue retention, while benzyl groups (as in benzyl nicotinate) show rapid hydrolysis. Use pharmacokinetic modeling to correlate membrane partitioning (log Km/w) with therapeutic duration .

Data Contradictions and Resolution

  • Contradiction : Longer alkyl chains (e.g., C8H17) increase membrane affinity (log Km/w), but adamantylmethyl’s bulk may disrupt this trend.
  • Resolution : Directly compare adamantylmethyl esters with C8H17 using DSC and cytotoxicity assays. Adamantyl’s rigid structure may enhance bilayer disruption despite lower chain length, requiring revised log Km/w models .

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